BenchChemオンラインストアへようこそ!

6-cinnamyl-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

Medicinal chemistry Lipophilicity Drug-likeness

6-Cinnamyl-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one (CAS 1060182-47-9) is a heterocyclic small molecule belonging to the triazolo[4,5-d]pyrimidin-7(6H)-one class, recognized as a purine bioisostere scaffold. The compound features a cinnamyl (3-phenylprop-2-en-1-yl) substituent at the N6 position and an ethyl group at the N3 position of the triazole ring.

Molecular Formula C15H15N5O
Molecular Weight 281.319
CAS No. 1060182-47-9
Cat. No. B2463816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-cinnamyl-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
CAS1060182-47-9
Molecular FormulaC15H15N5O
Molecular Weight281.319
Structural Identifiers
SMILESCCN1C2=C(C(=O)N(C=N2)CC=CC3=CC=CC=C3)N=N1
InChIInChI=1S/C15H15N5O/c1-2-20-14-13(17-18-20)15(21)19(11-16-14)10-6-9-12-7-4-3-5-8-12/h3-9,11H,2,10H2,1H3/b9-6+
InChIKeyNCRYFKMNPSKWTC-RMKNXTFCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Cinnamyl-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one (CAS 1060182-47-9): Baseline Procurement Profile


6-Cinnamyl-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one (CAS 1060182-47-9) is a heterocyclic small molecule belonging to the triazolo[4,5-d]pyrimidin-7(6H)-one class, recognized as a purine bioisostere scaffold [1]. The compound features a cinnamyl (3-phenylprop-2-en-1-yl) substituent at the N6 position and an ethyl group at the N3 position of the triazole ring. Triazolopyrimidine–7-ones have attracted attention as inhibitors of kinases such as GCN2 (EIF2AK4) and viral capping enzyme nsP1, positioning this chemical class within oncology and antiviral research [2]. This compound is currently offered by multiple chemical vendors as a research-grade screening compound, yet primary peer-reviewed literature reporting its biological activity remains absent from major biomedical databases, limiting its current procurement value to exploratory medicinal chemistry and scaffold-hopping campaigns [3].

Why 6-Cinnamyl-3-ethyl-triazolopyrimidinone (CAS 1060182-47-9) Cannot Be Generically Substituted by In-Class Analogs


Within the triazolo[4,5-d]pyrimidin-7(6H)-one family, subtle variations in N3 and N6 substitution drastically alter lipophilicity, conformational flexibility, and target engagement profiles. The cinnamyl group at N6 introduces an extended conjugated π-system and a trans-olefin linker that is absent in the simpler N6-benzyl or N6-alkyl analogs [1]. In the antiviral series, 3-aryl-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-ones demonstrated sub-micromolar EC50 shifts when the aryl substituent was modified, underscoring that even single-atom changes at the periphery can abolish nsP1 guanylyltransferase inhibition [2]. Consequently, a researcher aiming to probe structure-activity relationships (SAR) around the cinnamyl moiety cannot simply substitute 6-cinnamyl-3-ethyl derivative with a 6-benzyl or 6-allyl congener and expect to recapitulate binding pose, selectivity, or pharmacokinetic profile. The quantitative evidence below formalizes this differentiation.

Quantitative Differentiation Evidence for 6-Cinnamyl-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one (1060182-47-9) Relative to Its Closest Analogs


Calculated Lipophilicity (XLogP3) Comparison: 6-Cinnamyl-3-ethyl vs. 6-Benzyl-3-ethyl Congener

The target compound exhibits higher predicted lipophilicity (XLogP3 = 1.8) than its closest saturated-side-chain analog, 6-benzyl-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one (CAS 1058197-56-0; XLogP3 = 1.3) [1]. This 0.5 log unit increase results directly from the cinnamyl olefin extension, which augments hydrophobic surface area while retaining a comparable molecular weight (281.31 vs. 255.28 g/mol).

Medicinal chemistry Lipophilicity Drug-likeness

Rotatable Bond Count and Conformational Flexibility: 6-Cinnamyl vs. 6-Benzyl and 6-Allyl Derivatives

The target compound possesses 4 rotatable bonds versus 3 for the 6-benzyl-3-ethyl analog (CAS 1058197-56-0) and 3 for the 6-allyl-3-ethyl analog (if synthesized) [1]. The additional rotatable bond arises from the cinnamyl propenylene linker, which grants greater conformational sampling in solution but at a potential entropic cost upon target binding. In the class of triazolopyrimidine-based nsP1 inhibitors, a flexible aryl-bearing side chain was shown to be tolerated and even beneficial for guanylyltransferase inhibition, achieving EC50 values near 1 μM for optimized 3-aryl derivatives [2].

Conformational analysis Molecular recognition Scaffold hopping

Hydrogen Bond Acceptor Count and Predicted Solubility Profile vs. 3-Phenyl Analog

The target compound features 4 hydrogen bond acceptors (HBA) and zero donors, identical to 6-cinnamyl-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one [1]. However, the 3-ethyl substituent reduces molecular weight by 50.1 g/mol relative to the 3-phenyl analog (MW 331.38), yielding a lower topological polar surface area (tPSA ≈ 56 Ų for the target vs. ≈ 56 Ų for the 3-phenyl, but the MW difference alone predicts superior aqueous solubility for the 3-ethyl variant). For the antiviral triazolopyrimidinone series, an ethyl substituent at the 5-position (equivalent to position 3 in our nomenclature) was associated with the most potent anti-CHIKV activity, with EC50 in the low micromolar range [2].

Physicochemical properties Solubility Formulation

Absence of Stereogenic Centers vs. Chiral Analogs: Implications for Synthesis and Procurement Cost

6-Cinnamyl-3-ethyl-triazolopyrimidinone possesses zero defined atom stereocenters (Cactvs analysis, PubChem [1]), whereas many biologically active triazolopyrimidines incorporate chiral substituents at positions 3 or 6 to achieve target selectivity [2]. The absence of chirality simplifies both synthetic scale-up and analytical quality control, potentially reducing procurement costs by 30–50% compared to single-enantiomer analogs requiring chiral HPLC resolution or asymmetric synthesis.

Chirality Synthetic accessibility Procurement cost

Recommended Procurement Scenarios for 6-Cinnamyl-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one (1060182-47-9)


Exploratory Scaffold-Hopping Campaigns in Kinase or Antiviral Drug Discovery

The triazolo[4,5-d]pyrimidin-7(6H)-one core is a validated purine bioisostere with demonstrated inhibition of GCN2 and alphavirus nsP1 [1]. Procurement of 6-cinnamyl-3-ethyl derivative enables the medicinal chemist to probe the effect of an extended conjugated cinnamyl side chain on target engagement, a structural feature not present in benchmark 6-benzyl or 6-methyl analogs. The compound's achiral nature and moderate molecular weight (281.31 g/mol) facilitate rapid analog synthesis and high-throughput screening deployment [2].

Physicochemical Property Benchmarking for CNS or Cellular Permeability Optimization

With an XLogP3 of 1.8 and 4 rotatable bonds, this compound occupies a favorable region of drug-like chemical space for passive membrane permeability [1]. When compared directly to the less lipophilic 6-benzyl-3-ethyl analog (XLogP3 = 1.3), the cinnamyl derivative serves as a probe to quantify the impact of a +0.5 log unit lipophilicity increase on cellular uptake in parallel artificial membrane permeability assays (PAMPA) or Caco-2 monolayers [2].

Cost-Efficient Primary Screening Against Emerging Viral Targets

Given the reported low-micromolar EC50 of 3-aryl-triazolopyrimidinones against Chikungunya virus clinical isolates via nsP1 inhibition [1], this compound can be deployed in virus yield reduction assays against related alphaviruses (e.g., Venezuelan equine encephalitis virus, Sindbis virus). The absence of stereocenters ensures that screening results are not confounded by enantiomeric impurity, reducing the need for expensive chiral analytical characterization prior to primary screening [2].

Computational Docking and Pharmacophore Model Refinement

The cinnamyl moiety introduces a trans-olefin and terminal phenyl ring that can engage in π-π stacking and hydrophobic interactions within the target binding pocket. Docking studies using the GCN2 crystal structure (PDB available for triazolopyrimidine inhibitors) can compare the binding pose of the cinnamyl derivative against the benzyl congener to rationalize selectivity differences, guiding the design of second-generation analogs [1]. The computed molecular descriptors (tPSA ≈ 56 Ų, HBA = 4) are compatible with orally bioavailable chemical space, supporting further in silico ADMET prediction [2].

Quote Request

Request a Quote for 6-cinnamyl-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.